4-Ketobenzotriazine-CH2-S-(CH2)2-COOH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH involves the reaction of 4-oxo-1,2,3-benzotriazine with a suitable thiol compound to introduce the thioether linkage. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to deprotonate the thiol, facilitating the nucleophilic attack on the benzotriazine ring. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Ketobenzotriazine-CH2-S-(CH2)2-COOH undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxyl group can undergo nucleophilic substitution reactions to form esters or amides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC)
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Esters, amides
Scientific Research Applications
4-Ketobenzotriazine-CH2-S-(CH2)2-COOH has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in the design of haptens for the development of monoclonal antibodies.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH involves its ability to react with free amine groups of proteins, forming stable conjugates. This reaction is facilitated by the carboxyl group at the end of its spacer arm, which can form amide bonds with amine groups. The compound can be used to create haptens that elicit an immune response when conjugated to carrier proteins .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1,2,3-benzotriazine: The parent compound without the thioether and carboxyl modifications.
3-Mercaptopropionic acid: A similar compound with a thiol group instead of the benzotriazine ring.
Benzotriazole: A structurally related compound with different functional groups
Uniqueness
4-Ketobenzotriazine-CH2-S-(CH2)2-COOH is unique due to its combination of a benzotriazine ring, thioether linkage, and carboxyl group, which allows it to form stable conjugates with proteins and be used in antigen design .
Properties
Molecular Formula |
C11H11N3O3S |
---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
3-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C11H11N3O3S/c15-10(16)5-6-18-7-14-11(17)8-3-1-2-4-9(8)12-13-14/h1-4H,5-7H2,(H,15,16) |
InChI Key |
IJYMTTGJQIASLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CSCCC(=O)O |
Origin of Product |
United States |
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